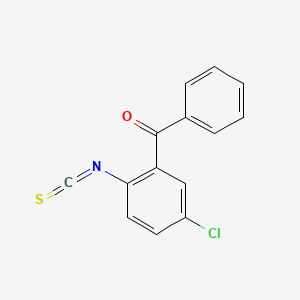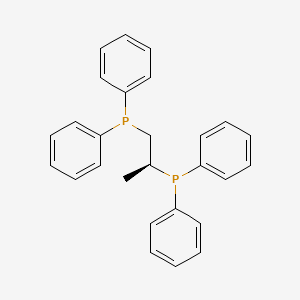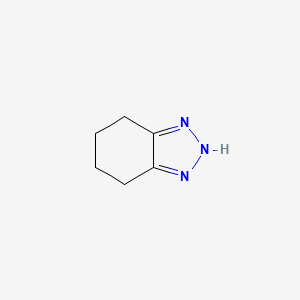![molecular formula C14H17NO4 B3055999 (R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one CAS No. 682746-13-0](/img/structure/B3055999.png)
(R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[45]decan-8-one is a spirocyclic compound characterized by a unique structure that includes a spiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by further functionalization to introduce the phenylamino group . The reaction conditions often include the use of organic solvents such as toluene and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one may involve continuous flow processes to enhance efficiency and yield. The use of biocatalytic transaminase technology has been explored to achieve high enantiomeric excess and yield . This method involves a three-step flow process that includes the formation and reduction of an azide intermediate, followed by transamination to obtain the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenylamino moiety.
Wissenschaftliche Forschungsanwendungen
®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Wirkmechanismus
The mechanism of action of ®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of prolyl hydroxylase domain-containing proteins, forming hydrogen bonds and π-π interactions with key residues in the enzyme’s active site . These interactions disrupt the enzyme’s function, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure and is used in the synthesis of biologically active molecules.
2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate: Another spirocyclic compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one is unique due to the presence of the phenylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
682746-13-0 |
|---|---|
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
(7R)-7-anilinooxy-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C14H17NO4/c16-12-6-7-14(17-8-9-18-14)10-13(12)19-15-11-4-2-1-3-5-11/h1-5,13,15H,6-10H2/t13-/m1/s1 |
InChI-Schlüssel |
KAVBTTIIAFQRLE-CYBMUJFWSA-N |
SMILES |
C1CC2(CC(C1=O)ONC3=CC=CC=C3)OCCO2 |
Isomerische SMILES |
C1CC2(C[C@H](C1=O)ONC3=CC=CC=C3)OCCO2 |
Kanonische SMILES |
C1CC2(CC(C1=O)ONC3=CC=CC=C3)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















